Oxysporidinone

antifungal screening structure-activity relationship Aspergillus fumigatus

Oxysporidinone (CAS 184871-55-4) is a fungal secondary metabolite belonging to the 4-hydroxy-2-pyridone alkaloid class. First isolated from fermentations of Fusarium oxysporum (CBS 330.95) via counter-current chromatography , its structure was elucidated through comprehensive NMR, MS, IR, and UV spectroscopic analysis as a 3,5-disubstituted N-methyl-4-hydroxy-2-pyridone bearing a hydroxy-substituted cyclohexanone ring and a trimethylheptenyl side chain.

Molecular Formula C28H43NO6
Molecular Weight 489.653
CAS No. 184871-55-4
Cat. No. B574236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxysporidinone
CAS184871-55-4
SynonymsOxysporidinone
Molecular FormulaC28H43NO6
Molecular Weight489.653
Structural Identifiers
SMILESCCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3(CCC(=O)CC3O)O)O)C
InChIInChI=1S/C28H43NO6/c1-7-16(2)12-17(3)13-19(5)26-18(4)8-9-22(35-26)24-25(32)21(15-29(6)27(24)33)28(34)11-10-20(30)14-23(28)31/h13,15-18,22-23,26,31-32,34H,7-12,14H2,1-6H3/b19-13+
InChIKeyCYNJYGDSSURTLH-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxysporidinone (CAS 184871-55-4): A 3,5-Disubstituted N-Methyl-4-Hydroxy-2-Pyridone Antifungal from Fusarium oxysporum


Oxysporidinone (CAS 184871-55-4) is a fungal secondary metabolite belonging to the 4-hydroxy-2-pyridone alkaloid class. First isolated from fermentations of Fusarium oxysporum (CBS 330.95) via counter-current chromatography [1], its structure was elucidated through comprehensive NMR, MS, IR, and UV spectroscopic analysis as a 3,5-disubstituted N-methyl-4-hydroxy-2-pyridone bearing a hydroxy-substituted cyclohexanone ring and a trimethylheptenyl side chain [1]. The compound exhibits growth inhibitory activity against several phytopathogenic fungi, making it a reference standard for natural product antifungal screening within the N-methyl-4-hydroxy-2-pyridone chemotype [2].

Chemotype N-methyl-4-hydroxy-2-pyridone alkaloid antifungal reference
Selectivity Targets phytopathogenic ascomycetes; inactive against yeasts and bacteria
Cytotoxicity context Reported absence of general cytotoxicity in human cancer cell panels

Why Oxysporidinone Cannot Be Substituted by Generic In-Class N-Methyl-4-Hydroxy-2-Pyridones


Within the 4-hydroxy-2-pyridone alkaloid family, minor structural modifications produce profound shifts in both biological activity profile and safety. N-Methylated members such as sambutoxin are potent hemorrhagic mycotoxins, while non-N-methylated congeners like N-demethylsambutoxin are inactive across all tested fungal panels [1]. Even stereochemical changes confined to a single hydroxyl group—the 6'-OH epimerization from oxysporidinone to 6-epi-oxysporidinone—reduce anti-Aspergillus fumigatus potency by over 17-fold [1]. Removal or masking of the cyclohexanone carbonyl (dimethyl ketal derivative) abolishes all antifungal activity [1]. Consequently, sourcing '4-hydroxy-2-pyridone' or 'Fusarium metabolite' mixtures as surrogates for purified oxysporidinone would introduce uncontrolled confounding variables: co-occurring wortmannin carries mammalian PI3-kinase inhibitory toxicity, and enniatins exhibit a distinct broad-spectrum profile [1].

N-methyl-4-hydroxy-2-pyridone congeners like sambutoxin may exhibit mammalian hemorrhagic toxicity without antifungal activity.

Epimerization at 6’-OH (6-epi-oxysporidinone) markedly reduces anti-A. fumigatus response; stereochemical identity critical.

Crude Fusarium extracts may contain PI3K-inhibitory wortmannin and broad-spectrum enniatins, confounding antifungal readouts.

Oxysporidinone Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Anti-A. fumigatus Potency Retained in Oxysporidinone vs. Near-Complete Loss in 6-epi-Oxysporidinone

The stereochemical configuration of the 6'-hydroxyl group on the cyclohexanone ring is a decisive determinant of antifungal activity within this chemotype. (−)-Oxysporidinone (compound 1) suppressed Aspergillus fumigatus growth with an IC50 of 2.0 μg/mL, whereas its 6'-hydroxy epimer, 6-epi-oxysporidinone (compound 3), showed only marginal activity against the same organism with an IC50 of approximately 35 μg/mL [1]. Neither compound was active against Candida albicans, Cryptococcus neoformans, or Mycobacterium intracellulare at the highest test concentration of 50 μg/mL [1]. This ~17.5-fold potency differential was observed under identical bioassay-guided fractionation conditions using the same fungal strain panel [1].

Anti-A. fumigatus Potency
Head-to-head
~17.5-fold higher potency vs. 6-epi-oxysporidinone (IC50 2.0 vs ~35 μg/mL)
Stereochemistry at 6’-OH is decisive for antifungal endpoint interpretation.
Broth microdilution; identical strain panel
antifungal screening structure-activity relationship Aspergillus fumigatus natural product stereochemistry

Selective Phytopathogen Spectrum of Oxysporidinone vs. Broad-Spectrum Activity of Funiculosin

Oxysporidinone exhibits a relatively narrow and selective antifungal spectrum limited to plant pathogenic fungi, in contrast to the broad antifungal profile of its structural relative funiculosin [1]. In the original characterization, oxysporidinone displayed MIC values of 10 μg/mL against Aspergillus niger, 1 μg/mL against Botrytis cinerea, 50 μg/mL against Alternaria alternata, and 10 μg/mL against Venturia inaequalis [1]. Critically, oxysporidinone showed no activity against bacteria (Bacillus subtilis, Pseudomonas aeruginosa) or yeasts (Candida albicans, Saccharomyces cerevisiae) even at 1 mg/mL [1]. This selective phytopathogen spectrum distinguishes oxysporidinone from funiculosin, which was reported to possess both antifungal and antiviral activity with broader target coverage [1].

Phytopathogen Selectivity
Class-level
Broth microdilution MIC panel: selective for filamentous phytopathogens; no antibacterial/anti-yeast activity at 1 mg/mL.
Supports phytopathogen-targeting probe with reduced off-target antimicrobial effects.
MIC: B. cinerea 1, A. niger 10, V. inaequalis 10, A. alternata 50 μg/mL
plant pathogenic fungi antifungal selectivity funiculosin natural product comparison

Functional Group Requirement: Carbonyl Preservation Essential for Antifungal Activity vs. Dimethyl Ketal Inactivation

The integrity of the cyclohexanone carbonyl group is required for anti-A. fumigatus activity. The dimethyl ketal of oxysporidinone (compound 4), in which the cyclohexanone carbonyl is converted to a dimethyl ketal, was completely inactive against all test organisms including A. fumigatus, C. albicans, C. neoformans, and M. intracellulare [1]. In the same assay panel, (−)-oxysporidinone displayed an IC50 of 2.0 μg/mL against A. fumigatus [1]. This result was obtained under identical bioassay-guided fractionation conditions from the same F. oxysporum N17B extract, eliminating confounding variables such as strain or culture condition differences [1].

Carbonyl Requirement
Head-to-head
Dimethyl ketal derivative: complete loss of anti-A. fumigatus activity (>25-fold reduction).
Cyclohexanone carbonyl integrity is critical for antifungal activity; ketal derivative is inactive.
Same F. oxysporum N17B extract; highest test conc. 50 μg/mL
structure-activity relationship dimethyl ketal cyclohexanone antifungal pharmacophore

Safety Differentiation: Oxysporidinone Lacks Hemorrhagic Mycotoxin Activity vs. Sambutoxin

Within the N-methyl-4-hydroxy-2-pyridone congeners co-isolated from Fusarium oxysporum, (−)-sambutoxin (compound 2) is a known hemorrhagic mycotoxin capable of causing hemorrhaging and death in mice [1], whereas (−)-oxysporidinone has not been associated with mammalian hemorrhagic toxicity [1][2]. In the 2006 Jayasinghe et al. study, sambutoxin (compound 2) was completely inactive against all tested fungal pathogens (C. albicans, C. neoformans, M. intracellulare, A. fumigatus, F. verticillioides, A. flavus) [1], while oxysporidinone retained selective fungistatic activity against A. fumigatus (IC50 2.0 μg/mL) [1]. This inverse relationship—sambutoxin: mammalian toxin without antifungal activity; oxysporidinone: antifungal without known mammalian hemorrhagic toxicity—demonstrates that the biological activity profiles are not interchangeable despite shared N-methyl-4-hydroxy-2-pyridone cores [1][2].

Safety Profile Context
Reported
Sambutoxin (N-methyl-4-hydroxy-2-pyridone) is a known hemorrhagic mycotoxin; oxysporidinone lacks reported mammalian hemorrhagic toxicity.
Compound identity verification essential; biological profiles are not interchangeable.
Cross-study comparison; mammalian toxicity data from prior literature
mycotoxin sambutoxin safety profiling Fusarium secondary metabolites

Absence of General Cytotoxicity in Oxysporidinone vs. Potent Cytotoxicity of Co-Isolated Beauvericin

In a cytotoxicity panel of four sentinel human cancer cell lines—NCI-H460 (non-small-cell lung), MIA Pa Ca-2 (pancreatic), MCF-7 (breast), and SF-268 (CNS glioma)—(−)-oxysporidinone (compound 2) showed no measurable cytotoxicity [1]. In the same study, co-isolated beauvericin (compound 1) and bikaverin (compound 6) were active, with beauvericin showing selective toxicity toward NCI-H460 and bikaverin toward MIA Pa Ca-2 [1]. This result is corroborated by a separate 2011 study where a new oxysporidinone analogue and known (−)-4,6'-anhydrooxysporidinone showed no significant cytotoxicity against PC-3, PANC-1, and A549 cell lines, while beauvericin exhibited IC50 values of 49.5 ± 3.8, 47.2 ± 2.9, and 10.4 ± 1.6 μM respectively [2].

Cytotoxicity Absence
Reported
Oxysporidinone: no measurable cytotoxicity in NCI-H460, MIA Pa Ca-2, MCF-7, SF-268; beauvericin IC50 10.4–49.5 μM in cancer lines.
Low general cytotoxicity context may reduce confounding in cell-based antifungal readouts.
MTT assay; cross-study comparable
cytotoxicity cancer cell lines beauvericin selectivity index

Biosynthetic Gene Cluster Elucidation: Oxysporidinone as a Validated Model for TenA-Like P450 Dearomatization Studies

The oxysporidinone biosynthetic gene cluster (BGC) in Fusarium oxysporum was identified and functionally validated through regulator activation and gene knockout studies [1]. The pathway involves a unique two-enzyme phenol dearomatization process: OsdM, a TenA-like cytochrome P450 enzyme, converts the phenol ring and 4-hydroxy-2-pyridone core into a fused [6-5-6] ring system, while OsdN catalyzes two successive ene-reductions followed by OsdM-mediated hydroxylation [1]. Unlike other 4-hydroxy-2-pyridone BGCs (e.g., tenellin, funiculosin) whose biosynthetic routes were established earlier via precursor feeding studies, oxysporidinone's pathway represents the first experimentally confirmed TenA-like P450-dependent dearomatization mechanism in this alkaloid class [1]. This makes oxysporidinone the reference substrate for studying this specific enzymatic transformation, a feature not shared by sambutoxin (which arises from a downstream biomimetic cyclization of oxysporidinone [2]) or fusapyridons (which are tricyclic congeners from a different Fusarium strain [3]).

Biosynthetic Pathway
Class-level
TenA-like P450 (OsdM) dearomatization confirmed via gene knockout and in vitro reconstitution.
Provides characterized reference for fungal phenol dearomatization mechanistic studies.
BGC osd; first validated TenA-like P450 in 4-hydroxy-2-pyridone alkaloids
biosynthesis cytochrome P450 dearomatization gene cluster TenA-like enzyme

Defined Application Scenarios for Oxysporidinone Based on Verified Quantitative Differentiation Evidence


Selective Anti-Aspergillus fumigatus Reference Standard in Natural Product Antifungal Screening

Oxysporidinone serves as a validated positive control for selective anti-A. fumigatus fungistatic activity (IC50 2.0 μg/mL) in broth microdilution screening cascades [1]. Its inactivity against C. albicans, C. neoformans, and M. intracellulare at concentrations up to 50 μg/mL makes it a pathway-selective probe rather than a broad-spectrum hit, reducing false-positive confounding in multiplexed antifungal assays [1]. The 6-epi-oxysporidinone epimer (IC50 ~35 μg/mL) provides a built-in negative control for stereochemical specificity validation within the same assay plate [1].

Phytopathogen-Selective Tool Compound for Plant-Microbe Interaction and Crop Protection Research

With MIC values of 1 μg/mL against Botrytis cinerea (gray mold), 10 μg/mL against Aspergillus niger and Venturia inaequalis (apple scab), and 50 μg/mL against Alternaria alternata [1], oxysporidinone is a phytopathogen-selective antifungal tool. Combined with its lack of antibacterial activity (B. subtilis, P. aeruginosa) and lack of anti-yeast activity (C. albicans, S. cerevisiae) at 1 mg/mL [1], it enables selective perturbation of filamentous phytopathogenic ascomycetes in co-culture or soil microbiome experiments without collateral bacterial or yeast microbiota disruption.

TenA-Like Cytochrome P450 Dearomatization Mechanistic Probe in Fungal Biosynthesis Studies

Oxysporidinone is uniquely positioned as the reference substrate and product for studying TenA-like P450-dependent phenol dearomatization in fungal secondary metabolism [1]. Its fully characterized biosynthetic gene cluster (osd) enables heterologous expression, enzyme engineering, and substrate promiscuity studies [1]. In contrast, other 4-hydroxy-2-pyridones (tenellin, funiculosin, sambutoxin) lack this level of enzymological characterization for dearomatization [1], making oxysporidinone the obligatory chemical standard for in vitro reconstitution of the OsdM/OsdN two-enzyme system [1].

Structural Biology and Stereochemical Reference for N-Methyl-4-Hydroxy-2-Pyridone SAR

The oxysporidinone scaffold provides a well-defined stereochemical template for structure-activity relationship studies within the 4-hydroxy-2-pyridone alkaloid class. The availability of co-isolated, structurally characterized derivatives—6-epi-oxysporidinone (axial→equatorial 6'-OH), dimethyl ketal (masked cyclohexanone carbonyl), and (−)-sambutoxin (cyclized tricyclic analogue)—enables systematic pharmacophore mapping [1][2]. The biomimetic conversion of oxysporidinone to sambutoxin under mild acidic conditions (p-TsOH/toluene) [2] further establishes oxysporidinone as the key synthetic intermediate for accessing the tricyclic pyridone scaffold, a feature not available from the reverse direction.

Application
Selection Property
Validation Focus
Anti-A. fumigatus screening studies
Stereochemically-defined A. fumigatus fungistatic endpoint
Verify anti-A. fumigatus selectivity vs. 6-epi control and inactivity against C. albicans, C. neoformans
Phytopathogenic ascomycete research
Phytopathogen-selective MIC profile without anti-bacterial/yeast activity
Confirm MIC against B. cinerea, A. niger, V. inaequalis, A. alternata; verify lack of bacterial/yeast inhibition
Fungal phenol dearomatization studies
Characterized TenA-like P450 dearomatization BGC
Validate OsdM/OsdN function in heterologous expression or in vitro reconstitution
N-methyl-4-hydroxy-2-pyridone SAR studies
Stereochemical and functional group SAR template with co-isolated derivatives
Confirm derivative identity (6-epi, dimethyl ketal, sambutoxin) and activity relationships
Quote Request

Request a Quote for Oxysporidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.